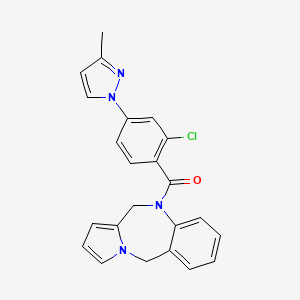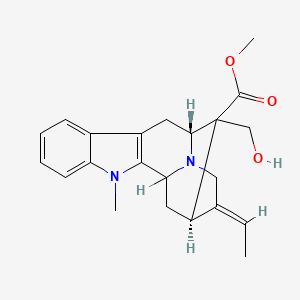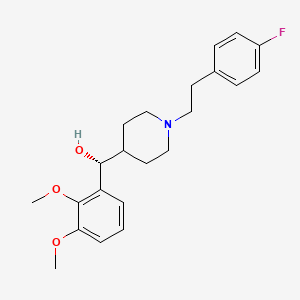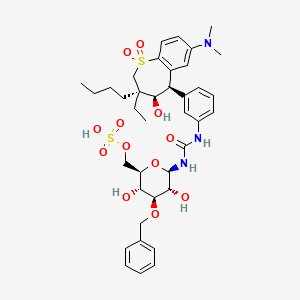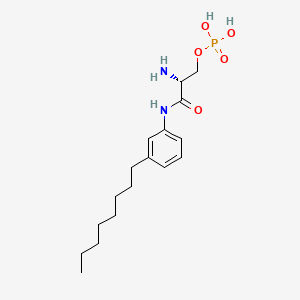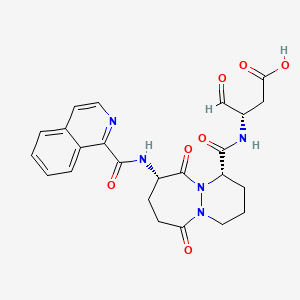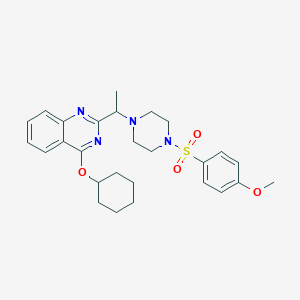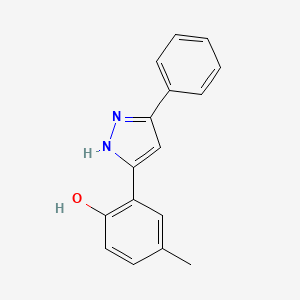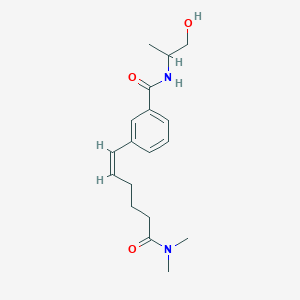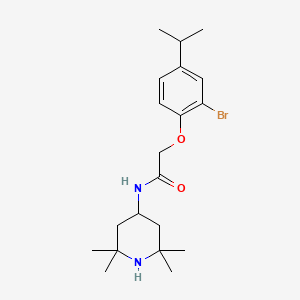
Bisindolylmaleimid I
Übersicht
Beschreibung
Bisindolylmaleimid I ist eine organische Verbindung, die die zentrale chemische Struktur einer Vielzahl biologisch aktiver Verbindungen bildet. Diese Kernstruktur umfasst eine zentrale Maleimidgruppe mit zwei daran gebundenen Indolgruppen . Es ist ein hochspezifischer, zellgängiger und reversibler Protein-Kinase-C (PKC)-Inhibitor, der strukturell dem Staurosporin ähnelt .
Herstellungsmethoden
This compound kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Verwendung von N-benzylgeschütztem 2,3-Dibrommaleimid in einem THF/Toluol-Gemisch, um Bisindolylmaleimid zu erzeugen, das dann in sein entsprechendes Maleinsäureanhydrid umgewandelt wird . Eine andere Methode beinhaltet die Verwendung von Dibrommaleimid direkt in einer Grignard-Reaktion, obwohl diese Methode ein geringeres Produkt ergibt . Industrielle Produktionsverfahren umfassen typischerweise ähnliche Synthesewege, werden jedoch für höhere Ausbeuten und Reinheit optimiert.
Wissenschaftliche Forschungsanwendungen
Bisindolylmaleimid I hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. Es wird hauptsächlich als hochspezifischer Inhibitor von Protein-Kinase-C (PKC)-Isozymen verwendet, darunter PKCα, βI, βII, γ, δ und ε . Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von PKC-vermittelten Signalwegen in verschiedenen biologischen Prozessen wie Hormon-, Zytokin- und Wachstumsfaktor-Signaltransduktion . Darüber hinaus wird this compound in der Krebsforschung zur Hemmung der Telomeraseaktivität und in der Neurowissenschaftenforschung verwendet, um die Rolle von PKC in der neuronalen Signalübertragung zu untersuchen .
Wirkmechanismus
This compound wirkt als kompetitiver Inhibitor für die ATP-Bindungsstelle von Protein-Kinase-C (PKC). Es zeigt eine hohe Spezifität für PKCα, βI, βII, γ, δ und ε Isozyme . Durch die Hemmung von PKC stört this compound die Phosphorylierung von nachgeschalteten Zielmolekülen und moduliert so verschiedene zelluläre Prozesse. Es hemmt auch Glykogensynthase-Kinase-3 (GSK-3) in primären Adipozytenlysaten und GSK-3β-Immunpräzipitaten .
Wirkmechanismus
Mode of Action
BIM-I acts as a competitive inhibitor for the ATP-binding site of PKC . It binds to the ATP-binding site of PKC, preventing ATP from binding and thus inhibiting the kinase activity of PKC . This inhibition disrupts the phosphorylation of downstream proteins, altering various cellular processes .
Biochemical Pathways
The inhibition of PKC by BIM-I affects multiple biochemical pathways. PKC plays a crucial role in several signal transduction pathways, including those involved in cell proliferation, differentiation, and apoptosis . By inhibiting PKC, BIM-I can disrupt these pathways, potentially leading to altered cell behavior .
Pharmacokinetics
It is known that bim-i is a small molecule, which suggests it may be well-absorbed and distributed throughout the body .
Result of Action
The inhibition of PKC by BIM-I can have various molecular and cellular effects. For instance, it can disrupt cell signaling pathways, potentially leading to altered cell proliferation, differentiation, and apoptosis . The specific effects can vary depending on the cell type and the specific isoform of pkc that is inhibited .
Action Environment
The action of BIM-I can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules can influence the binding of BIM-I to its targets . .
Biochemische Analyse
Biochemical Properties
Bisindolylmaleimide I is known to interact with several enzymes and proteins. It acts as a competitive inhibitor for the ATP-binding site of PKC . It shows high selectivity for PKCα, β I, β II, γ, δ, and ε isozymes . It may inhibit protein kinase A at a much higher concentration .
Cellular Effects
Bisindolylmaleimide I has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting PKC, which plays a crucial role in cell signaling pathways . This inhibition can significantly reduce the activation of ERK1/2 and cell proliferation .
Molecular Mechanism
The molecular mechanism of action of Bisindolylmaleimide I involves its binding to the ATP-binding site of PKC, acting as a competitive inhibitor . This interaction inhibits the phosphorylation and activation of PKC, leading to reduced expression of PKC downstream target genes .
Temporal Effects in Laboratory Settings
The effects of Bisindolylmaleimide I change over time in laboratory settings. It is stable and does not degrade quickly, making it suitable for long-term studies
Vorbereitungsmethoden
Bisindolylmaleimide I can be synthesized through various methods. One common synthetic route involves the use of N-benzyl-protected 2,3-dibromomaleimide in a THF/toluene mixture to generate bisindolylmaleimide, which is then converted to its corresponding maleic anhydride . Another method involves the use of dibromomaleimide directly in a Grignard reaction, although this method yields a lower product . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Bisindolylmaleimid I durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten von this compound führen, während Substitutionsreaktionen zur Bildung von substituierten Bisindolylmaleimid-Derivaten führen können .
Vergleich Mit ähnlichen Verbindungen
Bisindolylmaleimid I ist strukturell ähnlich anderen Bisindolylmaleimid-Derivaten wie Bisindolylmaleimid IV. Beide Verbindungen sind potente Inhibitoren von Protein-Kinase-C (PKC), unterscheiden sich jedoch in ihrer Spezifität und ihren Bindungsmechanismen. This compound zielt auf aktiviertes PKC ab und stabilisiert es in der aktivierten Konformation, während Bisindolylmaleimid IV auf ruhendes PKC zielt und es in der ruhenden Konformation stabilisiert . Andere ähnliche Verbindungen umfassen Enzastaurin, Ruboxistaurin und Tivantinib, die ebenfalls die Bisindolylmaleimid-Kernstruktur enthalten .
Eigenschaften
IUPAC Name |
3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGUOJYZJKLOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157932 | |
| Record name | Bisindolylmaleimide I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133052-90-1 | |
| Record name | 3-[1-[3-(Dimethylamino)propyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133052-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisindolylmaleimide I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133052901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisindolylmaleimide I | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bisindolylmaleimide I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GO-6850 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L79H6N0V6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Bisindolylmaleimide I?
A1: Bisindolylmaleimide I acts as a competitive inhibitor of ATP at the ATP-binding site of PKC. [, , ] This binding prevents PKC from phosphorylating its downstream targets, effectively inhibiting its kinase activity. [, ]
Q2: Does Bisindolylmaleimide I show selectivity towards specific PKC isoforms?
A2: While initially considered a relatively selective inhibitor of PKC, research indicates that BIM I can also inhibit other kinases, including PKCδ and atypical PKCs, albeit with lower potency compared to classical PKCs. [, , , ]
Q3: How does inhibition of PKC by Bisindolylmaleimide I impact cellular processes?
A3: Inhibiting PKC with BIM I leads to a wide array of downstream effects depending on the cell type and specific PKC isoforms involved. These include:
- Reduced platelet activation and aggregation: BIM I inhibits agonist-induced platelet alpha-granule secretion by preventing PKC-mediated translocation of type II phosphatidylinositol 5-phosphate 4-kinase. [, ]
- Altered gene expression: BIM I significantly inhibits the expression of several adhesion-responsive genes in epithelial cells, suggesting PKC's role in regulating gene expression during cell adhesion. []
- Modulation of ion channel activity: BIM I can influence neuronal excitability by affecting K+ channel currents, particularly in cerebellar granule cells. [] It also affects Ca2+ influx in various cell types, impacting processes like smooth muscle contraction. [, ]
- Interference with viral entry: Bisindolylmaleimide I inhibits the entry of influenza virus ribonucleoproteins (vRNPs) into the nucleus, thus blocking viral replication. []
Q4: What is the molecular formula and weight of Bisindolylmaleimide I?
A4: Bisindolylmaleimide I has a molecular formula of C29H25N3O3 and a molecular weight of 475.54 g/mol.
Q5: Is there information available on the spectroscopic data of Bisindolylmaleimide I?
A5: While this specific research set does not provide detailed spectroscopic data for Bisindolylmaleimide I, it's recommended to consult chemical databases like PubChem or ChemSpider for comprehensive information.
Q6: Is there information on the material compatibility and stability of Bisindolylmaleimide I?
A6: The provided research primarily focuses on the biological activity of BIM I. Information regarding its compatibility with various materials or its stability under different conditions is not covered.
Q7: Are there specific formulation strategies mentioned to improve Bisindolylmaleimide I's stability or bioavailability?
A7: The research papers provided do not discuss specific formulation strategies for BIM I.
Q8: How do structural modifications of Bisindolylmaleimide I influence its activity and selectivity?
A8: While not extensively discussed in these papers, the presence of a cationic tail at an indole nitrogen appears to be important for Bisindolylmaleimide I's antagonist activity at the nicotinic cholinergic receptor. [] Further research is needed to fully elucidate the SAR of BIM I and its analogs.
Q9: Has resistance to Bisindolylmaleimide I been observed?
A9: The provided research does not delve into resistance mechanisms related to BIM I.
Q10: What is the known safety profile and toxicity data for Bisindolylmaleimide I?
A10: While these research papers do not specifically focus on toxicology, it's crucial to note that BIM I is primarily a research tool. Further studies are needed to assess its potential for therapeutic use and establish its comprehensive safety profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethane;(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1684028.png)
